Cas no 931115-08-1 ((3S)-1-methyl-3-phenylpiperazine)

(3S)-1-methyl-3-phenylpiperazine Chemical and Physical Properties
Names and Identifiers
-
- (S)-1-METHYL-3-PHENYLPIPERAZINE
- (3S)-1-methyl-3-phenylpiperazine
-
- MDL: MFCD09055250
- Inchi: InChI=1S/C11H16N2/c1-13-8-7-12-11(9-13)10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3/t11-/m1/s1
- InChI Key: IRMBVBDXXYXPEW-LLVKDONJSA-N
- SMILES: CN1CCN[C@H](C1)C2=CC=CC=C2
Computed Properties
- Exact Mass: 176.131348519g/mol
- Monoisotopic Mass: 176.131348519g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 15.3Ų
- XLogP3: 1.1
(3S)-1-methyl-3-phenylpiperazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-8110529-5.0g |
(3S)-1-methyl-3-phenylpiperazine |
931115-08-1 | 95.0% | 5.0g |
$2858.0 | 2025-02-21 | |
Enamine | EN300-8110529-0.25g |
(3S)-1-methyl-3-phenylpiperazine |
931115-08-1 | 95.0% | 0.25g |
$906.0 | 2025-02-21 | |
Enamine | EN300-8110529-0.05g |
(3S)-1-methyl-3-phenylpiperazine |
931115-08-1 | 95.0% | 0.05g |
$827.0 | 2025-02-21 | |
Enamine | EN300-8110529-0.1g |
(3S)-1-methyl-3-phenylpiperazine |
931115-08-1 | 95.0% | 0.1g |
$867.0 | 2025-02-21 | |
Enamine | EN300-8110529-1.0g |
(3S)-1-methyl-3-phenylpiperazine |
931115-08-1 | 95.0% | 1.0g |
$986.0 | 2025-02-21 | |
Enamine | EN300-8110529-1g |
(3S)-1-methyl-3-phenylpiperazine |
931115-08-1 | 1g |
$986.0 | 2023-09-02 | ||
Enamine | EN300-8110529-5g |
(3S)-1-methyl-3-phenylpiperazine |
931115-08-1 | 5g |
$2858.0 | 2023-09-02 | ||
Enamine | EN300-8110529-2.5g |
(3S)-1-methyl-3-phenylpiperazine |
931115-08-1 | 95.0% | 2.5g |
$1931.0 | 2025-02-21 | |
Enamine | EN300-8110529-10.0g |
(3S)-1-methyl-3-phenylpiperazine |
931115-08-1 | 95.0% | 10.0g |
$4236.0 | 2025-02-21 | |
Enamine | EN300-8110529-0.5g |
(3S)-1-methyl-3-phenylpiperazine |
931115-08-1 | 95.0% | 0.5g |
$946.0 | 2025-02-21 |
(3S)-1-methyl-3-phenylpiperazine Related Literature
-
Jyotsna Kaushal,K. K. Bhasin,S. K. Mehta,C. Raman Suri Chem. Commun., 2010,46, 5755-5757
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
-
J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
Additional information on (3S)-1-methyl-3-phenylpiperazine
Introduction to (3S)-1-methyl-3-phenylpiperazine (CAS No. 931115-08-1)
Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, particularly in the field of neuropharmacology. Among these compounds, (3S)-1-methyl-3-phenylpiperazine (CAS No. 931115-08-1) stands out due to its unique structural and pharmacological properties. This compound, a derivative of piperazine, has garnered significant attention in recent years for its potential applications in the treatment of neurological disorders.
The molecular structure of (3S)-1-methyl-3-phenylpiperazine consists of a piperazine ring substituted with a methyl group at the 1-position and a phenyl group at the 3-position. The stereochemistry at the 3-position, specifically the (S) configuration, is crucial for its pharmacological activity. This configuration influences the compound's interaction with various biological targets, particularly neurotransmitter receptors.
Recent studies have highlighted the compound's potential as an agonist for serotonin receptors, particularly the 5-HT1A receptor. The 5-HT1A receptor is implicated in various neurological functions, including mood regulation, anxiety reduction, and cognitive processes. Activation of this receptor has been associated with therapeutic benefits in conditions such as depression and anxiety disorders. The (S)-configuration of (3S)-1-methyl-3-phenylpiperazine enhances its affinity for these receptors, making it a promising candidate for further pharmacological exploration.
In addition to its serotonergic activity, (3S)-1-methyl-3-phenylpiperazine has shown potential interactions with other neurotransmitter systems. Research indicates that it may also interact with dopamine receptors, which are involved in reward pathways and motor control. These interactions could make the compound useful in the development of treatments for conditions such as Parkinson's disease and addiction.
The synthesis of (3S)-1-methyl-3-phenylpiperazine involves multi-step organic reactions that require precise control over reaction conditions and stereochemistry. Advanced synthetic methodologies, including chiral resolution techniques, are employed to ensure high enantiomeric purity. The synthesis pathway typically involves the alkylation of a protected piperazine derivative followed by stereoselective reduction or resolution to obtain the desired (S)-configuration.
Pharmacokinetic studies have been conducted to evaluate the metabolic stability and distribution profile of (3S)-1-methyl-3-phenylpiperazine in vivo. These studies have provided valuable insights into its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these properties is essential for optimizing dosing regimens and predicting potential side effects.
One of the most compelling aspects of (3S)-1-methyl-3-phenylpiperazine is its potential therapeutic applications in neurological disorders. Preclinical studies have demonstrated its efficacy in animal models of depression and anxiety. The compound's ability to modulate serotonin receptor activity suggests that it may offer a novel approach to treating these conditions compared to existing medications.
The development of new pharmacological agents requires rigorous testing to ensure safety and efficacy before human clinical trials can begin. (3S)-1-methyl-3-phenylpiperazine has undergone preliminary safety assessments in vitro and in vivo, which have shown no significant toxicological concerns at relevant doses. These findings support further investigation into its therapeutic potential.
The future directions for research on (3S)-1-methyl-3-phenylpiperazine include exploring its mechanisms of action in greater detail and conducting larger-scale clinical trials to evaluate its efficacy in human populations. Additionally, investigating combination therapies with other pharmacological agents may enhance treatment outcomes for neurological disorders.
In conclusion, (3S)-1-methyl-3-phenylpiperazine (CAS No. 931115-08-1) is a promising chemical compound with significant potential in the field of neuropharmacology. Its unique structural features and interactions with neurotransmitter receptors make it a valuable candidate for further research and development. As our understanding of neurological disorders continues to evolve, compounds like (3S)-1-methyl-3-phenylpiperazine will play an increasingly important role in advancing therapeutic strategies.
931115-08-1 ((3S)-1-methyl-3-phenylpiperazine) Related Products
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)


